molecular formula C7H10N2 B12083447 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

Cat. No.: B12083447
M. Wt: 122.17 g/mol
InChI Key: ZERVVYATDRNKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at position 1 and a prop-2-en-1-yl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with an appropriate allyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyrazole ring attacks the electrophilic carbon in the allyl halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

    1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound shares a similar structural motif but differs in the ring structure and functional groups.

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Another related compound with a different ring system and functional groups.

Uniqueness: 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-4-prop-2-enylpyrazole

InChI

InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3

InChI Key

ZERVVYATDRNKEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.